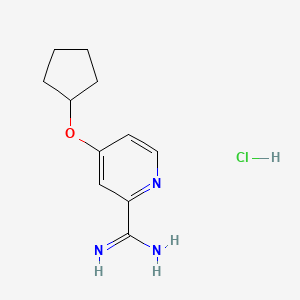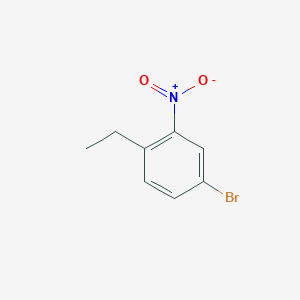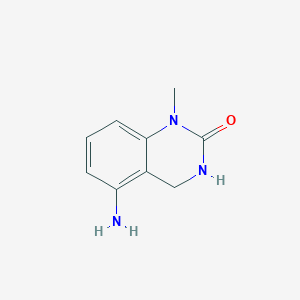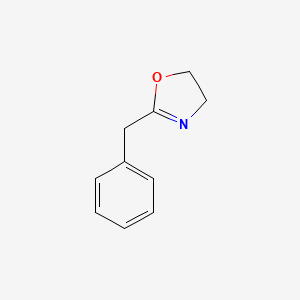
4-(Cyclopentyloxy)picolinimidamide hydrochloride
Vue d'ensemble
Description
“4-(Cyclopentyloxy)picolinimidamide hydrochloride” is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 241.72 .Applications De Recherche Scientifique
Detection and Imaging
4-(Cyclopentyloxy)picolinimidamide hydrochloride and related compounds, such as picolinic acid derivatives, have been utilized in developing colorimetric and fluorescent probes. For example, a probe derived from picolinic acid was created for detecting Cu2+ ions. This probe exhibits a significant red shift in absorption and emission spectra upon exposure to Cu2+ ions, and has been effectively used for imaging Cu2+ in living cells (Chen, Hou, Foley, & Song, 2013).
Chemical Interactions and Spectroscopy
Picolinic acid derivatives, closely related to 4-(Cyclopentyloxy)picolinimidamide hydrochloride, have been characterized using spectroscopic techniques and Density Functional Theory (DFT) calculations. These studies have explored their antimicrobial activities, DNA interactions, and the impact of various substitutions on molecular properties (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Sensor Development
Compounds related to 4-(Cyclopentyloxy)picolinimidamide hydrochloride, such as 4-picoline, have been used in developing sensors for detecting hazardous substances. For instance, a sensor for detecting hydrogen cyanide in air was developed using 4-picoline, demonstrating its potential in environmental monitoring and safety applications (Bentley & Alder, 1989).
Medical Research and Pharmacology
In the medical field, derivatives of picolinic acid, like 4-(Cyclopentyloxy)picolinimidamide hydrochloride, have been researched for their pharmacological properties. Studies have focused on the synthesis and ocular pharmacology of compounds containing picolinoyl moieties for treating conditions such as glaucoma (Supuran, Scozzafava, Menabuoni, Mincione, Briganti, & Mincione, 1999).
Herbicidal Activity
Research has also been conducted on the use of picolinic acid derivatives in the development of herbicides. Specific compounds have demonstrated potent inhibitory effects on enzymes like p-hydroxyphenylpyruvate dioxygenase, showing potential for agricultural applications (Nan, Yang, Lin, Yan, Zhou, Wei, Chen, Yang, Qu, & Yang, 2021).
Propriétés
IUPAC Name |
4-cyclopentyloxypyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-11(13)10-7-9(5-6-14-10)15-8-3-1-2-4-8;/h5-8H,1-4H2,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJOATFHFAZRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704332 | |
| Record name | 4-(Cyclopentyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179361-71-7 | |
| Record name | 4-(Cyclopentyloxy)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)


![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)

![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)


![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)




